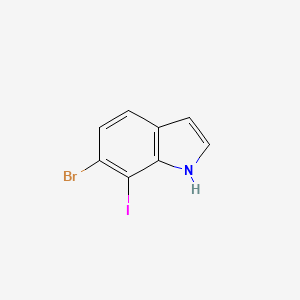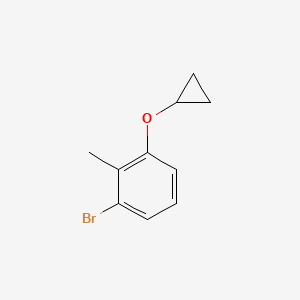
1-Bromo-3-cyclopropoxy-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-(cyclopropyloxy)-2-methylBenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a bromine atom, a cyclopropyloxy group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-3-(cyclopropyloxy)-2-methylBenzene typically involves the bromination of 3-(cyclopropyloxy)-2-methylBenzene. This can be achieved through the following steps:
Starting Material Preparation: The starting material, 3-(cyclopropyloxy)-2-methylBenzene, can be synthesized by reacting 2-methylphenol with cyclopropyl bromide in the presence of a base such as potassium carbonate.
Bromination: The bromination of 3-(cyclopropyloxy)-2-methylBenzene is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically conducted in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of 1-bromo-3-(cyclopropyloxy)-2-methylBenzene follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors with precise control over reaction conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the desired compound with high purity.
化学反应分析
Types of Reactions: 1-Bromo-3-(cyclopropyloxy)-2-methylBenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium cyanide, and sodium azide.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding phenols or quinones. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide, sodium azide in dimethylformamide.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: Formation of methoxy, cyano, or azido derivatives.
Oxidation: Formation of phenols or quinones.
Reduction: Formation of 3-(cyclopropyloxy)-2-methylBenzene.
科学研究应用
1-Bromo-3-(cyclopropyloxy)-2-methylBenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive molecules for pharmaceutical research.
Medicine: Explored for its potential use in drug discovery and development. It is used as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products.
作用机制
The mechanism of action of 1-bromo-3-(cyclopropyloxy)-2-methylBenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific application and target of the compound.
相似化合物的比较
1-Bromo-3-(cyclopropyloxy)-2-methylBenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
属性
分子式 |
C10H11BrO |
|---|---|
分子量 |
227.10 g/mol |
IUPAC 名称 |
1-bromo-3-cyclopropyloxy-2-methylbenzene |
InChI |
InChI=1S/C10H11BrO/c1-7-9(11)3-2-4-10(7)12-8-5-6-8/h2-4,8H,5-6H2,1H3 |
InChI 键 |
IJILOLPTIRTEQP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Br)OC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


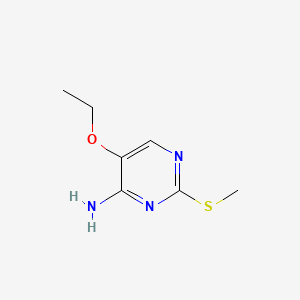
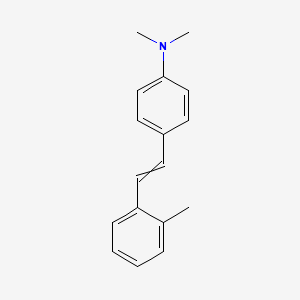
![3-Chloropyrrolo[1,2-a]pyrimidin-8-amine](/img/structure/B13932657.png)
![2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol](/img/structure/B13932664.png)
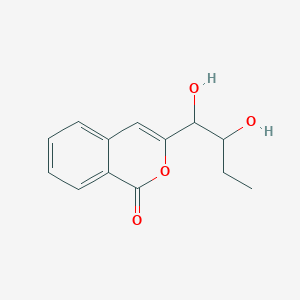
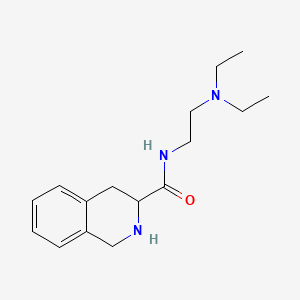
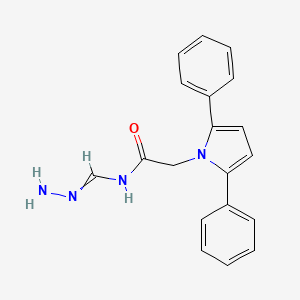
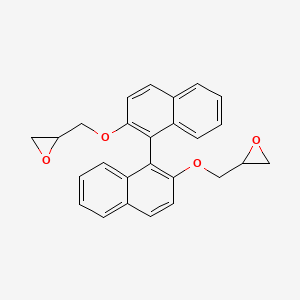

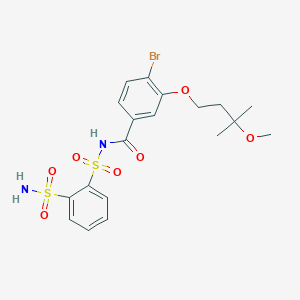
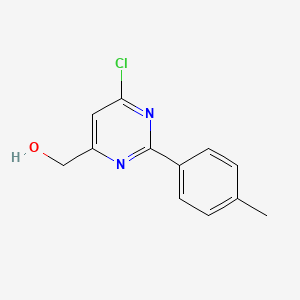
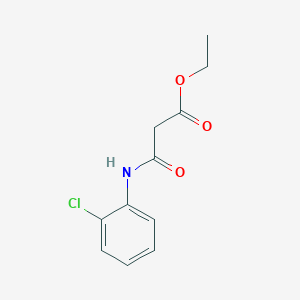
![2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine](/img/structure/B13932727.png)
